molecular formula C18H16FN5O2 B11223064 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11223064
M. Wt: 353.3 g/mol
InChI Key: CDYPCIZADPSDTP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-carboxamide derivative featuring a 4-fluoro-2H-indazole moiety and a pyridin-2-ylmethyl substituent. The fluorine atom at the indazole position and the pyridine-methyl amide group are critical for its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN5O2/c19-13-5-3-6-14-16(13)17(23-22-14)24-10-11(8-15(24)25)18(26)21-9-12-4-1-2-7-20-12/h1-7,11H,8-10H2,(H,21,26)(H,22,23)

InChI Key

CDYPCIZADPSDTP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring, the introduction of the fluorine atom, and the coupling of the pyridine and pyrrolidine moieties. Common synthetic routes may include:

    Formation of the Indazole Ring: This step often involves cyclization reactions using hydrazines and aldehydes or ketones.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The pyridine and pyrrolidine moieties can be coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cell signaling pathways, enzyme inhibition, and protein interactions.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity and selectivity, while the pyrrolidine and pyridine groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidine-carboxamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents/Modifications Reference
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide (Target) 4-fluoroindazole, pyridin-2-ylmethyl amide ~360 (estimated) Fluorine enhances lipophilicity; pyridine improves π-π interactions -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl, thiadiazole ring 378.43 Thiadiazole increases rigidity; isopropyl enhances hydrophobicity
N-(1H-Indazol-5-yl)-1-(4-methoxybenzyl)pyrrolidine-3-carboxamide (4c) 4-methoxybenzyl, indazole ~380 (estimated) Methoxy group improves solubility; indazole enables H-bonding
1-[4-(2-(2-fluoroanilino)-2-oxoethoxy)phenyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Fluorophenyl carbamoyl methoxy, 4-methoxybenzyl 505.52 Extended aryl ether chain; dual fluorine and methoxy groups
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Trifluoromethylpyridine, benzoxazinone 455.8 Trifluoromethyl enhances metabolic stability; piperazine increases flexibility

Key Observations:

Indazole vs. Phenyl/Thiadiazole Moieties : The target compound’s 4-fluoroindazole core may offer superior kinase binding compared to phenyl or thiadiazole derivatives (e.g., ’s compound), as indazole is a common pharmacophore in kinase inhibitors .

Amide Substituents : The pyridin-2-ylmethyl group in the target compound likely enhances π-π stacking interactions compared to benzyl or methoxybenzyl groups (e.g., compounds 4a–4c in ) .

Fluorine Effects : Fluorine in the target compound and derivatives increases lipophilicity and metabolic stability, but may reduce aqueous solubility compared to methoxy or hydroxyl groups .

Physicochemical Properties:

  • Solubility : The pyridin-2-ylmethyl group in the target compound may reduce solubility in polar solvents compared to ’s methoxybenzyl derivatives, which have higher polarity .
  • Melting Points : Similar compounds (e.g., 4a–4e in ) are reported as white or off-white solids, suggesting the target compound likely shares this property .

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